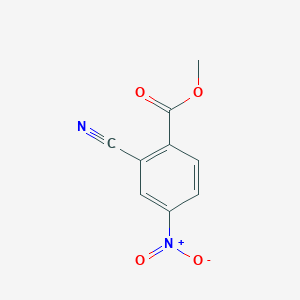

Methyl 2-cyano-4-nitrobenzoate

説明

Methyl 2-cyano-4-nitrobenzoate is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.157. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

Methyl 2-cyano-4-nitrobenzoate serves as a versatile building block in the synthesis of complex organic molecules. Its cyano and nitro groups allow for various chemical transformations, making it valuable in creating pharmaceutical intermediates and bioactive compounds.

Key Transformations :

- Nucleophilic Substitution : The cyano group can be substituted with various nucleophiles to produce different derivatives.

- Reduction Reactions : The nitro group can be reduced to amine functionalities, expanding the compound's utility in drug development.

Medicinal Chemistry

Research has highlighted the potential of this compound and its derivatives in medicinal chemistry. Studies indicate that compounds with similar structures exhibit biological activities such as antimicrobial and anticancer properties.

Case Study : A derivative of this compound was evaluated for its efficacy against certain cancer cell lines, showing promising results that warrant further investigation into its therapeutic potential.

Materials Science

The compound exhibits nonlinear optical (NLO) properties, which are harnessed in the development of advanced materials for photonics applications.

Applications in Photonics :

- Frequency Converters : this compound crystals are used in devices that convert laser frequencies.

- Optical Modulators : Its ability to exhibit second harmonic generation (SHG) makes it suitable for use in optical switches and communication devices.

特性

IUPAC Name |

methyl 2-cyano-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVDETRIOVTGTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。